Cas no 1261472-10-9 (2-Hydroxy-3-(perfluorophenyl)pyridine)
2-Hydroxy-3-(perfluorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-3-(perfluorophenyl)pyridine
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- Inchi: 1S/C11H4F5NO/c12-6-5(4-2-1-3-17-11(4)18)7(13)9(15)10(16)8(6)14/h1-3H,(H,17,18)
- InChI Key: ZBNUOEWYQDPJSD-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1C1=CC=CNC1=O)F)F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 394
- XLogP3: 2.3
- Topological Polar Surface Area: 29.1
2-Hydroxy-3-(perfluorophenyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000836-250mg |
2-Hydroxy-3-(perfluorophenyl)pyridine |
1261472-10-9 | 97% | 250mg |
$734.40 | 2023-09-03 | |
| Alichem | A024000836-500mg |
2-Hydroxy-3-(perfluorophenyl)pyridine |
1261472-10-9 | 97% | 500mg |
$1048.60 | 2023-09-03 | |
| Alichem | A024000836-1g |
2-Hydroxy-3-(perfluorophenyl)pyridine |
1261472-10-9 | 97% | 1g |
$1730.40 | 2023-09-03 |
2-Hydroxy-3-(perfluorophenyl)pyridine Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-Hydroxy-3-(perfluorophenyl)pyridine
Introduction to 2-Hydroxy-3-(Perfluorophenyl)Pyridine (CAS No. 1261472-10-9)
2-Hydroxy-3-(Perfluorophenyl)Pyridine, also known by its CAS number 1261472-10-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced materials, pharmaceuticals, and electronic devices. The molecule consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a perfluorophenyl group at the 3-position, making it a versatile building block for further chemical modifications.
The synthesis of 2-Hydroxy-3-(Perfluorophenyl)Pyridine involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound, leveraging catalytic systems and green chemistry principles. The incorporation of the perfluorophenyl group imparts unique electronic and steric properties to the molecule, which are highly desirable in applications ranging from coordination chemistry to optoelectronic materials.
One of the most promising areas of research involving 2-Hydroxy-3-(Perfluorophenyl)Pyridine is its use as a ligand in metal complexes. Studies have shown that this compound can coordinate with transition metals such as copper, zinc, and ruthenium, forming stable complexes with interesting magnetic and optical properties. These complexes have potential applications in molecular magnetism, sensing technologies, and as precursors for nanoparticles.
In the field of materials science, 2-Hydroxy-3-(Perfluorophenyl)Pyridine has been explored as a component in organic semiconductors and light-emitting diodes (LEDs). Its ability to form self-assembled monolayers and its high thermal stability make it an attractive candidate for next-generation electronic devices. Recent research has focused on optimizing the electronic properties of this compound through functionalization and integration into hybrid materials.
The perfluorophenyl substituent in 2-Hydroxy-3-(Perfluorophenyl)Pyridine also contributes to its hydrophobicity and resistance to chemical degradation. This makes it suitable for use in harsh environments or as a stabilizing agent in various chemical processes. Additionally, its ability to act as both a donor and acceptor in charge transfer interactions has opened new avenues for its use in supramolecular chemistry and host-guest interactions.
From a pharmacological perspective, 2-Hydroxy-3-(Perfluorophenyl)Pyridine has been investigated for its potential as a drug delivery agent or as part of bioactive molecules. Its unique structure allows for selective interactions with biological systems, making it a valuable tool in drug design and delivery systems.
In conclusion, 2-Hydroxy-3-(Perfluorophenyl)Pyridine (CAS No. 1261472-10-9) is a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its structural versatility, combined with recent advancements in synthetic methods and material integration techniques, positions it as a key player in future innovations within chemistry and materials science.
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